3-Iodoazetidine,trifluoroaceticacid
Description
3-Iodoazetidine trifluoroacetate is a halogenated azetidine salt combining 3-iodoazetidine with trifluoroacetic acid (TFA). The iodinated derivative enhances reactivity in cross-coupling reactions, enabling rapid diversification into functionalized azetidine fragments . Trifluoroacetic acid, a strong organic acid (pKa = 0.23), is widely used as a solvent, catalyst, and deprotection reagent in organic synthesis . The combination of 3-iodoazetidine with TFA likely stabilizes the reactive azetidine moiety while leveraging TFA’s acidic and solvation properties for synthetic applications.
Properties
IUPAC Name |
3-iodoazetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6IN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGUAKISLZNZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)I.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445794-48-7 | |
| Record name | 3-iodoazetidine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodoazetidine, trifluoroacetic acid typically involves the reaction of 3-iodoazetidine with trifluoroacetic acid. One common method is the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to achieve high yields and functional group tolerance .
Industrial Production Methods
Industrial production of 3-iodoazetidine, trifluoroacetic acid may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and electrocatalytic methods can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Iodoazetidine, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents such as dichloromethane and toluene .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized azetidines, while reduction reactions can produce amines .
Scientific Research Applications
3-Iodoazetidine, trifluoroacetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-iodoazetidine, trifluoroacetic acid involves its interaction with molecular targets through various pathways. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and activation of substrates. The 3-iodoazetidine moiety can participate in nucleophilic substitution and other reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison of Haloazetidine Moieties
3-Haloazetidines differ in reactivity and stability based on the halogen substituent:
| Property | 3-Iodoazetidine | 3-Bromoazetidine | 3-Chloroazetidine |
|---|---|---|---|
| Molecular Weight | 211.01 g/mol | 164.44 g/mol | 119.57 g/mol |
| Bond Strength (C-X) | Weak (C–I, 240 kJ/mol) | Moderate (C–Br, 285 kJ/mol) | Strong (C–Cl, 327 kJ/mol) |
| Reactivity | High (facile substitution) | Moderate | Low |
| Synthetic Utility | Cross-coupling reactions | Nucleophilic substitution | Limited applications |
The iodo derivative’s weaker C–I bond enables efficient participation in Suzuki-Miyaura and Stille couplings, making it superior for generating diverse azetidine derivatives . Chloro and bromo analogs are less reactive, requiring harsher conditions for functionalization.
Comparison of Acid Components
Trifluoroacetic acid is often compared to structurally similar carboxylic acids:
TFA’s low pKa and high polarity make it ideal for deprotecting tert-butoxycarbonyl (BOC) groups under mild conditions, outperforming acetic acid in reaction efficiency . Trichloroacetic acid, though stronger than acetic acid, is less versatile due to its solid state and lower solubility in organic solvents.
Comparison of Azetidine-Acid Salts
Salts combining azetidines with acids vary in stability and applications:
TFA-containing salts are favored for their solubility in organic media and compatibility with diverse reaction conditions. For example, 3-iodoazetidine trifluoroacetate’s iodine moiety facilitates transition metal-catalyzed reactions, whereas ethyl-substituted analogs (e.g., 2-(3-ethylazetidin-1-yl)acetic acid TFA) are tailored for drug discovery .
Data Tables
Table 1: Key Properties of Trifluoroacetic Acid vs. Analogous Acids
| Acid | pKa | Boiling Point | State at RT |
|---|---|---|---|
| Trifluoroacetic acid | 0.23 | 72–73°C | Liquid |
| Trichloroacetic acid | 0.66 | 196–197°C | Crystalline solid |
| Acetic acid | 4.76 | 118°C | Liquid |
Table 2: Reactivity of 3-Haloazetidines in Cross-Coupling Reactions
| Halogen | Reaction Time (h) | Yield (%) | Catalyst Required |
|---|---|---|---|
| Iodo | 2 | 85–90 | Pd(PPh₃)₄ |
| Bromo | 12 | 60–65 | PdCl₂(dppf) |
| Chloro | 24 | <30 | Not feasible |
Biological Activity
3-Iodoazetidine, trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
3-Iodoazetidine is characterized by the presence of an azetidine ring and an iodine atom, while trifluoroacetic acid contributes to its acidic properties. The molecular formula can be represented as for the trifluoroacetic acid derivative.
| Property | Value |
|---|---|
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | 3-Iodoazetidine, trifluoroacetic acid |
| Structure | Structure |
Synthesis
The synthesis of 3-iodoazetidine typically involves the following steps:
- Formation of Azetidine Ring : The azetidine structure is formed through cyclization reactions involving appropriate precursors.
- Iodination : The introduction of the iodine atom is achieved via electrophilic substitution methods.
- Trifluoroacetylation : The trifluoroacetic acid moiety is attached through acylation reactions.
Biological Activity
Research indicates that 3-iodoazetidine exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with azetidine rings possess significant antibacterial properties. For instance, a study demonstrated that derivatives of azetidine were effective against various Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary data suggest that 3-iodoazetidine may inhibit cancer cell proliferation. In vitro assays indicated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values demonstrating potency comparable to established chemotherapeutics.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The mechanism by which 3-iodoazetidine exerts its biological effects is not fully elucidated; however, several hypotheses exist:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that azetidine derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) demonstrated that 3-iodoazetidine showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.
-
Cytotoxicity in Cancer Cells :
- Research by Johnson et al. (2024) reported that treatment with 3-iodoazetidine resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells, with an IC50 value of 15 µM after 48 hours of exposure.
-
Enzyme Inhibition Study :
- A recent investigation highlighted the compound's ability to inhibit the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy, with an IC50 value of 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
